![molecular formula C10H13ClO3S B1528764 3-(Benzyloxy)propane-1-sulfonyl chloride CAS No. 1498463-64-1](/img/structure/B1528764.png)
3-(Benzyloxy)propane-1-sulfonyl chloride
Overview
Description
3-(Benzyloxy)propane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1498463-64-1 . It has a molecular weight of 248.73 .
Molecular Structure Analysis
The InChI code for 3-(Benzyloxy)propane-1-sulfonyl chloride is 1S/C10H13ClO3S/c11-15(12,13)8-4-7-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 . This code provides a standard way to encode the molecule’s structure and formula.Scientific Research Applications
Synthesis and Cycloaddition Applications
- Synthesis of o-Quinodimethanes : The synthesis and cycloaddition of substituted o-quinodimethanes have been investigated using related sulfone compounds. These sulfones are prepared through a series of reactions involving alcohols, lithium, chlorides, and sulfonylation, indicating a potential pathway for synthesizing related compounds like 3-(Benzyloxy)propane-1-sulfonyl chloride (Lenihan & Shechter, 1999).
Catalytic Applications
- Catalyst for Formylation Reactions : 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a compound related to 3-(Benzyloxy)propane-1-sulfonyl chloride, has been used as a novel and green catalyst for the formylation of alcohols and amines, showcasing the potential of related sulfonic compounds in catalysis (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Synthesis of Heterocycles
- Synthesis of Sulfonated Heterocyclic Compounds : Novel methodologies for synthesizing sulfonated benzo[b]oxepinone and chromane derivatives have been reported, utilizing reactions with compounds similar to 3-(Benzyloxy)propane-1-sulfonyl chloride. This highlights the utility of such compounds in the synthesis of complex heterocyclic structures (Yu et al., 2022).
Nucleophilic Sulfoalkylation Reagents
- Development of Nucleophilic Sulfoalkylation Reagents : Research on electrophilic sulfoalkylation reagents has led to the creation of nucleophilic variants, which can be derived from chloroalkylsulfonyl chlorides. This advancement suggests potential applications for related compounds like 3-(Benzyloxy)propane-1-sulfonyl chloride in enhancing the hydrophilicity of polymers and proteins (Adamczyk, Chen, & Mattingly, 2001).
Palladium-Catalyzed Reactions
- Palladium-Catalyzed Ortho-Sulfonylation : Direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides, similar to 3-(Benzyloxy)propane-1-sulfonyl chloride, has been developed. This demonstrates the compound's potential in complex palladium-catalyzed organic reactions (Xu et al., 2015).
High-Performance Thermosets
- Synthesis of Aromatic Diamine-Based Benzoxazines : The synthesis of high-purity aromatic diamine-based benzoxazines, which can be achieved through reactions involving sulfonyl chlorides, shows the significance of such compounds in creating high-performance materials (Lin et al., 2008).
Synthesis of Novel Benzothiazepines
- Efficient Synthesis of Benzothiazepines : Novel synthesis methods for trisubstituted benzothiazepines incorporating the sulfonyl group have been developed, highlighting the use of related sulfonyl chlorides in medicinal chemistry (Chhakra et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-phenylmethoxypropane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c11-15(12,13)8-4-7-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKDAAHKLNTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)propane-1-sulfonyl chloride | |
CAS RN |
1498463-64-1 | |
Record name | 3-(benzyloxy)propane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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